Welcome to the BenchChem Online Store!
molecular formula C11H10O3 B8455102 8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one CAS No. 799262-05-8

8-Ethyl-4-hydroxy-2H-1-benzopyran-2-one

Cat. No. B8455102
M. Wt: 190.19 g/mol
InChI Key: XQUYEEGXQDHSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07208518B2

Procedure details

A mixture of 2-ethylphenol (Aldrich) (6.1 g; 50 mmole), malonic acid (Aldrich) (5.2 g; 50 mmole), zinc chloride (20.4 g, 150 mmole) and phosphorous oxychloride (Merck) (14 mL; 150 mmole) was heated under stirring for 24 hours at 70–75° C., whereupon the reaction was stopped and a mixture of water and ice was added. The reaction mixture was stirred for further 2 hours at room temperature and then 10% sodium carbonate (150 mL) was added to the filtered brown precipitate while stirring. The insoluble part was filtered and the filtrate was acidified with concentrated hydrochloric acid, whereat a brown precipitate was precipitated, which was then filtered and washed with cold water. By recrystallization from 50% ethanol there were obtained 2.29 g (24%) of brown powdery 8-ethyl-4-hydroxycoumarin.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[C:10](O)(=[O:15])[CH2:11][C:12](O)=[O:13].P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+]>[Cl-].[Zn+2].[Cl-].O>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[O:9][C:12](=[O:13])[CH:11]=[C:10]2[OH:15])[CH3:2] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
14 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20.4 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 24 hours at 70–75° C., whereupon the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for further 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The insoluble part was filtered
CUSTOM
Type
CUSTOM
Details
was precipitated
FILTRATION
Type
FILTRATION
Details
which was then filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
By recrystallization from 50% ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C=1C=CC=C2C(=CC(OC12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.